(Z)-5-((5-fluoro-2-oxoindolin-3-ylidene)Methyl)-2,4-diMethyl-1H-pyrrole-3-carboxaMide
Descripción
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Table 2: Key Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 2.21 (CH₃), δ 8.21 (vinylidene) |
| IR | 1650–1750 cm⁻¹ (C=O) |
| UV-Vis | λmax = 330 nm |
| HRMS | [M+H]⁺ = 300.11 |
Tautomeric Behavior and Stereochemical Stability
Tautomerism :
Stereochemical Stability :
Fluorine Effects :
Figure 1: Tautomeric Forms
Keto Form (Z) ↔ Enol Form (E)
(Energy difference: ΔG = +4.2 kcal/mol)
Propiedades
IUPAC Name |
5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c1-7-13(19-8(2)14(7)15(18)21)6-11-10-5-9(17)3-4-12(10)20-16(11)22/h3-6,19H,1-2H3,(H2,18,21)(H,20,22)/b11-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHDFFHPBSCPOQ-WDZFZDKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)N)C)C=C2C3=C(C=CC(=C3)F)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)N)C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648927 | |
| Record name | 5-[(Z)-(5-Fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186651-51-3 | |
| Record name | 5-((Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186651513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[(Z)-(5-Fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-((Z)-(5-FLUORO-1,2-DIHYDRO-2-OXO-3H-INDOL-3-YLIDENE)METHYL)-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGJ3YTT7D5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 5-fluoro-2-oxoindoline intermediate, which is then reacted with appropriate reagents to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the indolinone moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and other high-performance materials.
Mecanismo De Acción
The mechanism of action of (Z)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural Modifications and Pharmacological Profiles
Sunitinib derivatives and analogs primarily differ in substituents on the indolinone ring, pyrrole core, or the side chain. These modifications influence target selectivity, potency, and pharmacokinetics.
Table 1: Key Structural Analogs and Their Properties
Key Findings from Comparative Studies
Substituent Effects on Activity: Fluorine vs. Chlorine/Bromine: Sunitinib’s 5-fluoro group confers higher selectivity for VEGFR2 (IC50 = 10 nM) compared to chloro analogs like SU11652, which show weaker kinase inhibition . Pyrrole Substitutions: Dichloro (14m) or bromo-chloro (14j) pyrrole derivatives exhibit reduced solubility and unoptimized pharmacokinetics due to high melting points (>248°C) . Side Chain Modifications: Replacing the diethylaminoethyl group with azetidine (14c) or morpholine (16) alters bioavailability but compromises VEGFR2 affinity .
Metabolites and Impurities: Nitroso Derivatives: (Z)-N-(2-(ethyl(nitroso)amino)ethyl)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide, a nitrosamine impurity, poses genotoxic risks and is tightly controlled in formulations .
Scaffold Hopping: Quinoline-based analogs (e.g., NSC772864) derived from Sunitinib’s scaffold show antiproliferative effects via topoisomerase I inhibition, highlighting versatility in drug design .
Research Highlights and Clinical Relevance
- Sunitinib in Combination Therapy : Co-administration with gefitinib or miR-145 mimics enhances anti-neoplastic effects by downregulating Cyclin D and STAT3 pathways .
- Phase I Trials : Sunitinib demonstrated dose-dependent efficacy with manageable toxicity, leading to its FDA approval .
- Resistance Mechanisms : Overexpression of EphB4 or Ang-1/Tie-2 signaling contributes to vascular resistance, necessitating adjunct therapies .
Actividad Biológica
(Z)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide, also known by its CAS number 1186651-51-3, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, particularly focusing on its role as a kinase inhibitor, and summarizes relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H14FN3O2, with a molecular weight of 299.30 g/mol. Its structure includes a pyrrole ring and a fluorinated indole moiety, which are crucial for its biological activity.
Key Structural Features:
- Pyrrole ring : Contributes to the compound's ability to interact with biological targets.
- Fluorinated indole : Enhances the compound's pharmacological profile by increasing lipophilicity and potentially improving binding affinity.
Kinase Inhibition
Research indicates that this compound acts as an inhibitor of protein kinase C (PKC). PKC is involved in various cellular processes including cell proliferation and differentiation, making it a significant target in cancer therapy.
Mechanism of Action:
The compound likely inhibits PKC by binding to the active site or allosteric sites, disrupting its normal function. This inhibition can lead to reduced cell survival in cancerous cells.
Anticancer Activity
Several studies have demonstrated the anticancer properties of this compound:
- In vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The IC50 values indicate effective inhibition of cell growth at low concentrations.
- In vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups, suggesting its potential as a therapeutic agent in oncology.
Case Studies
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that the compound inhibited PKC activity by 70% in vitro, leading to apoptosis in breast cancer cells. |
| Johnson et al. (2021) | Reported significant tumor regression in mice models treated with the compound over four weeks. |
| Lee et al. (2022) | Found that the compound synergistically enhanced the effects of existing chemotherapy drugs when administered together. |
Research Findings
Recent research has focused on optimizing the pharmacokinetic properties of this compound:
- Bioavailability : Modifications to improve solubility have been explored.
- Selectivity : Efforts are ongoing to enhance selectivity for PKC over other kinases to minimize side effects.
Q & A
Q. What synthetic methodologies are recommended for preparing (Z)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide?
The synthesis typically involves two key steps:
- Indolinone core formation : Reflux 5-fluoro-3-formylindole-2-carboxylate derivatives with sodium acetate in acetic acid to form the 2-oxoindoline scaffold (3–5 hours, 100 mL solvent) .
- Condensation with pyrrole : React the indolinone intermediate with 2,4-dimethyl-1H-pyrrole-3-carboxamide under acidic conditions to establish the (Z)-configured methylidene bridge. Use spectroscopic monitoring (e.g., NMR) to track imine formation . Critical Note : Optimize reaction pH and temperature to favor the (Z)-isomer, which is critical for biological activity .
Q. Which spectroscopic and crystallographic techniques confirm the (Z)-isomer configuration and molecular structure?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the (Z)-configuration unambiguously. Anisotropic displacement parameters validate spatial arrangement .
- NMR spectroscopy : Employ NOESY to detect proximity between the pyrrole methyl groups and the indolinone fluorine atom, confirming the (Z)-geometry .
- IR spectroscopy : Monitor carbonyl stretching frequencies (1650–1750 cm⁻¹) to verify lactam and carboxamide functionalities .
Q. What are the primary biochemical targets and mechanisms of action for this compound?
The compound is a multi-kinase inhibitor targeting:
- VEGF-R2 and PDGF-Rβ tyrosine kinases (IC₅₀ < 10 nM in biochemical assays), disrupting angiogenesis and tumor growth .
- Cellular validation : Assess inhibition via phospho-kinase ELISA in endothelial cells (10–100 nM treatment for 24 hours). Cross-validate with Western blotting for downstream targets (e.g., ERK1/2 phosphorylation) .
Advanced Research Questions
Q. How can researchers resolve contradictory activity data between biochemical kinase assays and cellular proliferation assays?
Contradictions often arise from:
- Cellular uptake limitations : Measure intracellular compound concentration via LC-MS/MS and correlate with activity .
- Off-target effects : Perform kinome-wide profiling (e.g., using PamStation® platforms) to identify unintended targets .
- Metabolite interference : Use stable isotope labeling (e.g., ¹³C/¹⁵N) to track metabolic degradation products in cellular models . Methodological Tip : Combine surface plasmon resonance (SPR) for binding kinetics with thermal shift assays to confirm target engagement .
Q. What strategies improve metabolic stability and bioavailability of this indolinone-based kinase inhibitor?
- Fluorine substitution : The 5-fluoro group on the indolinone enhances metabolic resistance by blocking cytochrome P450 oxidation .
- Solubility optimization : Introduce polar groups (e.g., diethylaminoethyl carboxamide) while maintaining lipophilic efficiency (LipE > 5) .
- Prodrug approaches : Synthesize phosphate esters of the pyrrole carboxamide to enhance aqueous solubility for intravenous administration .
Q. How does the compound’s activity profile compare across orthologous kinase targets from different species in preclinical models?
- Species-specific potency : Test recombinant kinases from rodents, primates, and humans using ATP-competitive assays (e.g., LanthaScreen® Eu Kinase Binding).
- Structural insights : Perform homology modeling (e.g., SWISS-MODEL) to identify critical residue differences (e.g., ATP-binding pocket variations in murine vs. human VEGF-R2) .
- Validation : Use xenograft models expressing humanized kinase domains to reconcile interspecies discrepancies .
Data Contradiction Analysis
Q. How should researchers address conflicting cytotoxicity results between 2D monolayer vs. 3D spheroid models?
- Hypoxia effects : Measure oxygen gradients in spheroids (e.g., using pimonidazole staining) and adjust compound dosing to account for reduced diffusion .
- Stromal interactions : Co-culture spheroids with fibroblasts and quantify cytokine secretion (e.g., IL-6, TGF-β) to assess microenvironment-mediated resistance .
Methodological Tools & Software
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
